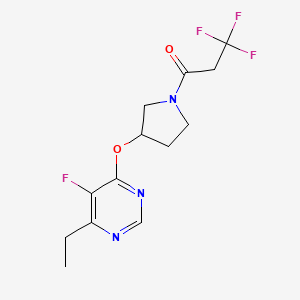
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3,3,3-trifluoropropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3,3,3-trifluoropropan-1-one, is a unique organic molecule featuring a trifluoropropanone moiety. Its distinctive structural elements provide an array of chemical and biological properties that have intrigued scientists.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3,3,3-trifluoropropan-1-one can be approached via several routes, involving steps such as alkylation, fluorination, and heterocycle formation. Key reaction conditions often include:
Temperature: Optimal temperatures generally range from -78°C for sensitive intermediate steps to room temperature for more stable reactions.
Solvents: Common solvents include THF (tetrahydrofuran), DMF (dimethylformamide), and acetonitrile.
Catalysts: Catalysts like potassium carbonate or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) are employed to facilitate specific steps.
Industrial Production Methods: For large-scale industrial production, continuous flow processes may be utilized to enhance the efficiency and yield. Automation and advanced purification techniques such as crystallization and chromatography ensure high-purity output.
化学反应分析
Types of Reactions: 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3,3,3-trifluoropropan-1-one undergoes various types of reactions including:
Oxidation: Often using reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: Utilizing agents like LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride).
Substitution: Halogenation and nucleophilic substitutions are common, employing reagents such as NBS (N-bromosuccinimide) or NaN3 (sodium azide).
Major Products: Reactions involving this compound typically yield products such as fluorinated analogs or modified heterocyclic derivatives, depending on the specific conditions and reagents used.
科学研究应用
The compound 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3,3,3-trifluoropropan-1-one has diverse applications:
Chemistry: Utilized as an intermediate in the synthesis of complex organic molecules, particularly those containing fluorine.
Biology: Explored for its potential roles in biological systems, possibly affecting enzyme activity or receptor binding.
Medicine: Investigated for its therapeutic potential, including antiviral, anticancer, and anti-inflammatory properties.
Industry: Employed in the development of novel materials and advanced chemical processes.
作用机制
When compared with other fluorinated pyrrolidine-containing compounds, 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3,3,3-trifluoropropan-1-one stands out due to:
Enhanced Stability: Due to its trifluoropropanone structure.
Unique Bioactivity: Its fluorinated pyrimidine moiety may confer specific biological properties not seen in non-fluorinated analogs.
相似化合物的比较
1-(3-((6-Chloro-5-methylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3,3,3-trifluoropropan-1-one
1-(3-((6-Methyl-5-ethylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3,3,3-trifluoropropan-1-one
属性
IUPAC Name |
1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-3,3,3-trifluoropropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F4N3O2/c1-2-9-11(14)12(19-7-18-9)22-8-3-4-20(6-8)10(21)5-13(15,16)17/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRDBLDUAPGIIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(4-Chlorophenoxy)methyl]thiophene-2-carbothioamide](/img/structure/B2779877.png)
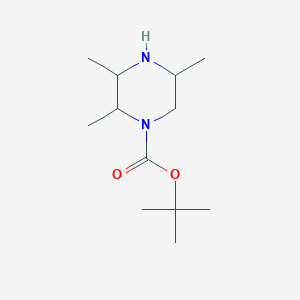
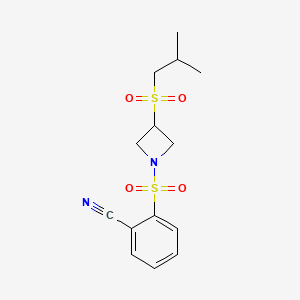
![3-methyl-7-(3-methylbutyl)-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2779882.png)
![3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B2779883.png)
![4-{1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}morpholine](/img/structure/B2779884.png)
![6-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2779886.png)

![1-[(2-bromo-5-methoxyphenyl)methyl]-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2779891.png)
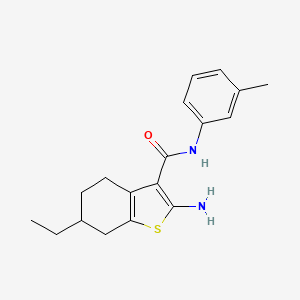
![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-2-yl)methanone](/img/structure/B2779895.png)
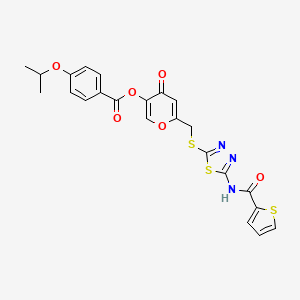
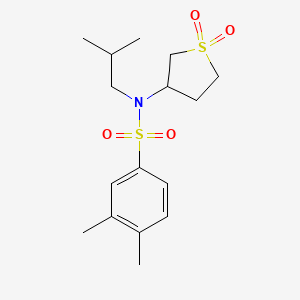
![4-methyl-N-(4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indol-7-yl)benzenesulfonamide](/img/structure/B2779899.png)
